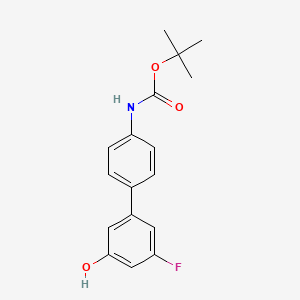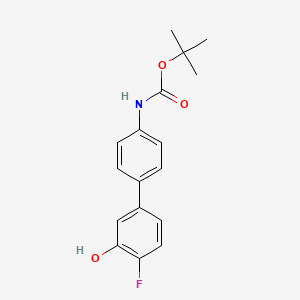
5-(4-BOC-Aminophenyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-fluorophenol: is a compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-2-fluorophenol typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amine group. The amine is then protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the development of novel materials.
Biology:
- Potential use in the development of probes for biological imaging due to its fluorine atom.
Medicine:
- Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-(4-BOC-Aminophenyl)-2-fluorophenol exerts its effects depends on its application. In biological systems, the BOC-protected amine can be deprotected under acidic conditions to reveal the active amine, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
4-(N-BOC-amino)phenylboronic acid: Similar in having a BOC-protected amine group but differs in having a boronic acid group instead of a fluorine atom.
2-Fluoro-4-nitrophenol: Similar in having a fluorine and hydroxyl group but differs in having a nitro group instead of a BOC-protected amine.
Uniqueness:
- The combination of a BOC-protected amine, a fluorine atom, and a phenolic hydroxyl group makes 5-(4-BOC-Aminophenyl)-2-fluorophenol unique. This combination allows for diverse chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[4-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVLGVJEZKCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
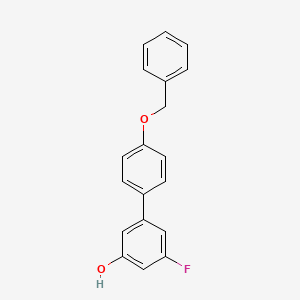
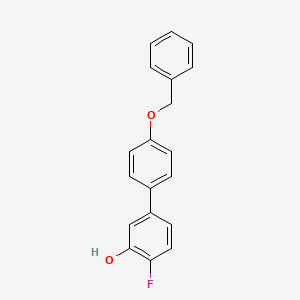
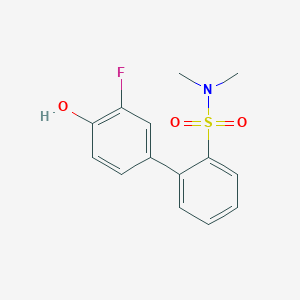
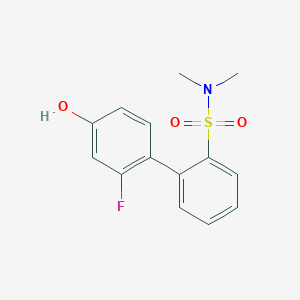
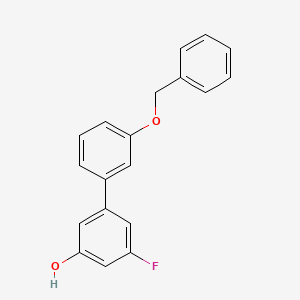
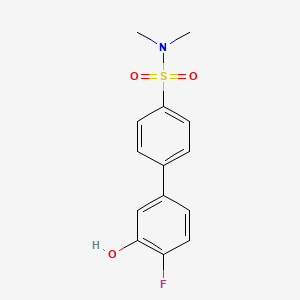
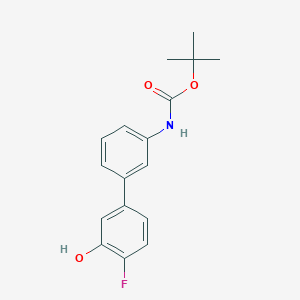
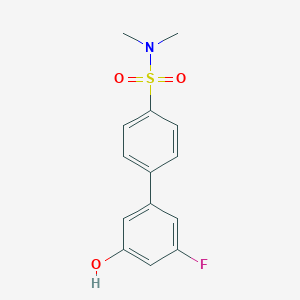
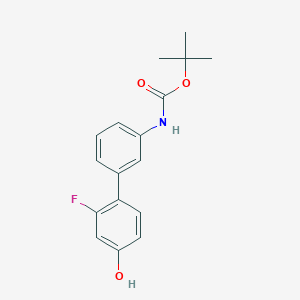
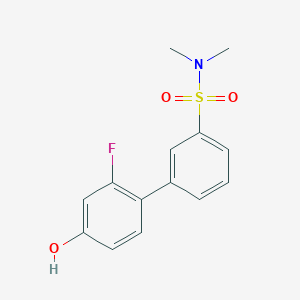
![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6375276.png)
![3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6375278.png)
![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6375283.png)
